molecular formula C4H5F3O B1295871 1,1,1-Trifluoro-2-butanone CAS No. 381-88-4

1,1,1-Trifluoro-2-butanone

Cat. No. B1295871
CAS RN: 381-88-4
M. Wt: 126.08 g/mol
InChI Key: QBVHMPFSDVNFAY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butanone is a chemical compound with the molecular formula C4H5F3O . It is used in various laboratory applications .


Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-2-butanone involves the use of dichloromethane at -78° C. The mixture is then stirred at 0° C. for 3 hours, and cautiously quenched by dropwise addition of ice-water over a period of 1 hour.


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-butanone has been studied using chirped-pulsed Fourier transform microwave spectroscopy. Quantum chemical calculations were carried out to obtain information about the structure, relative stability, and difference in populations of the three lowest energy conformers corresponding to dihedral angles of 0°, 82.8°, and 119.2° along the carbon backbone .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2-butanone has a density of 1.2±0.1 g/cm3, a boiling point of 45.4±35.0 °C at 760 mmHg, and a vapour pressure of 348.6±0.1 mmHg at 25°C. Its enthalpy of vaporization is 28.9±3.0 kJ/mol, and it has a flash point of -8.8±17.4 °C .

Scientific Research Applications

Rotational Spectrum Analysis

1,1,1-Trifluoro-2-butanone's rotational spectra, including those of its isotopologues, have been extensively studied using chirped-pulse Fourier transform microwave spectroscopy. This research aids in understanding the molecule's structure, stability, and internal rotational dynamics, which are crucial for applications in physical chemistry and molecular physics (Evangelisti, Sedo, & van Wijngaarden, 2011).

Organic Synthesis and Structural Analysis

The compound has been used in organic synthesis, particularly in the formation of specific alcohols and esters. For example, its reduction with lithium aluminium hydride yields trifluoro alcohols, important in organic synthesis and pharmaceuticals (Faure, Felix, Laurent, & Mišoň, 1997).

Radioactive Synthesis

In radiopharmaceuticals, 1,1,1-Trifluoro-2-butanone has been used in the synthesis of carbon-14 labeled compounds, which are critical in medical diagnostics and biological research (Dischino, Banville, & Rémillard, 2003).

Biochemical Production

The biochemical production of 2-butanone, a derivative of 1,1,1-Trifluoro-2-butanone, has been achieved by genetically engineering Klebsiella pneumoniae. This advancement opens up possibilities in biotechnology for producing chemicals from renewable resources (Chen, Sun, Huang, Wu, & Liu, 2015).

Biofuel Research

1,1,1-Trifluoro-2-butanone has potential applications in biofuel research, especially regarding its derivatives like 2-butanone. Studies have shown promising results in terms of combustion stability and efficiency when used in spark ignition engines, highlighting its potential as a sustainable fuel alternative (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).

Safety And Hazards

1,1,1-Trifluoro-2-butanone is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on 1,1,1-Trifluoro-2-butanone may focus on its potential applications in various fields. For instance, it may be used in the synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate. It may also be used for the in situ generation of ethyl (trifluoromethyl)dioxirane .

properties

IUPAC Name

1,1,1-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHMPFSDVNFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959050
Record name 1,1,1-Trifluorobutan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-butanone

CAS RN

381-88-4
Record name 1,1,1-Trifluoro-2-butanone
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Record name 381-88-4
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Record name 1,1,1-Trifluorobutan-2-one
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Record name 1,1,1-Trifluoro-2-butanone
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Record name 1,1,1-TRIFLUORO-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
L Evangelisti, G Sedo… - The Journal of Physical …, 2011 - ACS Publications
The pure rotational spectra of 1,1,1-trifluoro-2-butanone and its four 13 C isotopologues have been studied using the new chirped-pulsed Fourier transform microwave spectrometer at …
Number of citations: 46 pubs.acs.org
MJ Finnerty - 1971 - search.proquest.com
Pure tone and speech audiometry are utilized to assess the hearing acuity and communicative abilities of the hearing impaired. It is routine to establish the threshold levels for pure …
Number of citations: 3 search.proquest.com
T Suzuki, K Tsunoda, H Kawamoto… - Bulletin of the Chemical …, 1993 - journal.csj.jp
The separation behavior of Co III -, Ni II -, Cu II -, and Zn II -STTAs [4-(2-thienyl)-4-thioxo-1,1,1-trifluoro-2-butanone] and Co II -, Ni II -, and Cu II -TTAs [4,4,4-trifluoro-1-(2-thienyl)-1,3-…
Number of citations: 5 www.journal.csj.jp
DD Dischino, J Banville… - Journal of Labelled …, 2003 - Wiley Online Library
Carbon‐14 labeled 4‐[4‐[2‐[2‐[bis(4‐chlorophenyl)methoxyethylsulfonyl] [1‐ 14 C]ethoxy]phenyl]‐1,1,1‐trifluoro‐2‐butanone was prepared in a six step radioactive synthesis from 2‐…
L Evangelisti… - … Symposium On Molecular …, 2010 - ui.adsabs.harvard.edu
The pure rotational spectra of 1, 1, 1-trifluoro-2-butanone and of 3, 3, 3-trifluoropropionic acid have been investigated using the new chirped-pulse Fourier transform microwave (cp-…
Number of citations: 2 ui.adsabs.harvard.edu
정인화, 김명상, 정우진 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
The introduction of difluoromethylene (CF) unit into organic molecules has recently been received much attention because of inhancement of biological properties of phar-maceuticals …
Number of citations: 3 koreascience.kr
CE HATHAWAY JR - 1956 - search.proquest.com
A STUDY OF THE RING-CLEAVAGE REACTIONS OF FLUORINE-CONTAINING EPOXIDES (PARTS IV) A STUDY OF THE RING-CLEAVAGE REACTIONS OF FLUORINE-…
Number of citations: 2 search.proquest.com
M Galeotti, W Lee, S Sisti, M Casciotti… - Journal of the …, 2023 - ACS Publications
A product and DFT computational study on the reactions of 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) with bicyclic and spirocyclic hydrocarbons bearing cyclopropyl groups was …
Number of citations: 5 pubs.acs.org
G Cheng, B Xia, Q Wu, X Lin - RSC advances, 2013 - pubs.rsc.org
Enzymatic resolution of α-trifluoromethylated amines via kinetic resolution (KR), dynamic kinetic resolution (DKR) employing CALB-Pd/Al2O3, and a one-pot sequential process of KR/…
Number of citations: 24 pubs.rsc.org
L Muñoz, MP Bosch, A Guerrero - Tetrahedron: Asymmetry, 2007 - Elsevier
The enantioselective synthesis of both enantiomers of (Z)-1,1,1-trifluoro-3-methyl-4-thia-13-octadecen-2-one and (Z)-1,1,1-trifluoro-3-methyl-4-thia-13-hexadecen-2-one (ee⩾90%), …
Number of citations: 6 www.sciencedirect.com

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